2-(Tetrahydro-2H-pyran-3-yl)ethanol
Overview
Description
“2-(Tetrahydro-2H-pyran-3-yl)ethanol” is a chemical compound with the molecular formula C7H14O3 . It is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom .
Synthesis Analysis
The synthesis of “this compound” involves a reaction where the mixture is filtered and the filter cake is washed with dichloromethane. The combined organic layers are concentrated in vacuo. The crude product is purified by distillation under reduced pressure to afford 2-(tetrahydro-pyran-2-yl)-ethanol as a colorless oil .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a tetrahydropyran ring attached to an ethanol group . The molecular weight of this compound is 146.18 .Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature with a refractive index of 1.457 and a boiling point of 95 °C/22 mmHg . It has a density of 1.077 g/mL at 20 °C .Scientific Research Applications
Acetal Protecting Groups in Organic Synthesis
- 2-(Tetrahydro-2H-pyran-3-yl)ethanol is utilized in the synthesis of tetrahydrofuran-based acetal protecting groups for alcohols, providing a complementary method to the classical tetrahydro-2H-pyran-2-yl protocol. This process involves treatment with VCl3 and CCl4 at room temperature and is noted for its efficiency and tolerance of several functional groups without racemization (Das et al., 2007).
Applications in Heterocyclic Chemistry
- In heterocyclic chemistry, this compound derivatives are involved in the silicon-directed oxa-Pictet-Spengler cyclization, leading to the formation of tetrahydro-pyrano[3,4-b]indoles. This process also shows an unusual reaction pathway leading to dimeric products (Zhang et al., 2005).
Role in Achmatowicz Rearrangement
- It plays a role in Achmatowicz rearrangement, where oxidation of related compounds leads to the production of 2-(chloromethyl)-6-hydroxy-2H-pyran-3 (6H)-one in significant yield. This process is crucial in synthetic organic chemistry for constructing complex molecular structures (Gerçek, 2007).
Chemical Engineering Applications
- In chemical engineering, the compound is studied for its vapor-liquid equilibrium, densities, and interfacial tensions in mixtures with ethanol. This research provides valuable data for the design and optimization of chemical processes involving this compound (Mejía et al., 2012).
Prins-Type Cyclization
- This compound is also pivotal in Prins-type cyclization reactions, used in the synthesis of various halo-2H-pyrans, which are significant in medicinal chemistry and natural product synthesis (Miranda et al., 2003).
Safety and Hazards
“2-(Tetrahydro-2H-pyran-3-yl)ethanol” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal
Mechanism of Action
Target of Action
It is known that tetrahydropyran derivatives, which this compound is a part of, are commonly used as protecting groups in organic synthesis .
Mode of Action
It is known that tetrahydropyranyl ethers, which are derived from the reaction of alcohols and 3,4-dihydropyran, are resilient to a variety of reactions .
Biochemical Pathways
It is known that tetrahydropyran derivatives play a significant role in the synthesis of various natural products .
Result of Action
It is known that tetrahydropyranyl ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are resilient to a variety of reactions .
Action Environment
It is known that the reaction of alcohols with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers requires acid catalysts .
Properties
IUPAC Name |
2-(oxan-3-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c8-4-3-7-2-1-5-9-6-7/h7-8H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQNKCUQFRSBHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901307452 | |
Record name | Tetrahydro-2H-pyran-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050493-77-0 | |
Record name | Tetrahydro-2H-pyran-3-ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050493-77-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydro-2H-pyran-3-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901307452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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